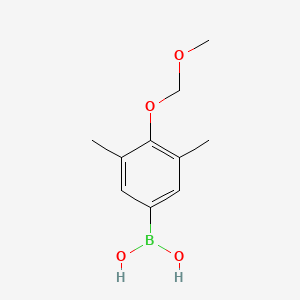

4-(甲氧基甲氧基)-3,5-二甲基苯硼酸

描述

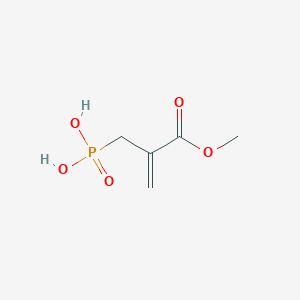

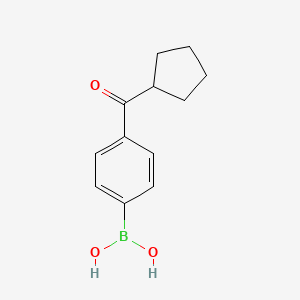

Molecular Structure Analysis

The boron atom in boronic acids is typically sp2 hybridized, meaning that the molecule has a trigonal planar geometry around the boron. The boron-oxygen bond is polar, and boronic acids can exist as tautomers with a boron-oxygen double bond.Chemical Reactions of Boronic Acids

Boronic acids are known for their ability to undergo condensation reactions with compounds containing hydroxyl groups, forming boronate esters. This reaction is reversible in the presence of acidic or basic conditions. Boronic acids are also used in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction.

科学研究应用

1. 超分子组装体

4-(甲氧基甲氧基)-3,5-二甲基苯硼酸参与超分子组装体的设计和合成。一项研究报告了苯硼酸和4-甲氧基苯硼酸与杂原子的组装,这是由于形成了 O–H⋯N 氢键,突出了其在分子工程和设计中的潜力 (Pedireddi 和 Seethalekshmi,2004 年).

2. 阳离子铑配合物的形成

研究表明,4-甲氧基苯硼酸反应形成阳离子铑配合物,带有新的四芳基五硼酸盐。这种反应及其产物在无机化学领域具有重要意义,特别是在络合物形成和表征方面 (Nishihara、Nara 和 Osakada,2002 年).

3. 鈴木交叉偶联条件

另一项研究在铃木交叉偶联条件下使用了3,5-二甲基苯硼酸,展示了其从硼有效转移芳基的作用。这突出了其在有机化学中的应用,特别是在促进复杂有机反应和合成中 (Winkle 和 Schaab,2001 年).

4. 衣康酸衍生物的不对称氢化

在不对称催化领域,合成了带有4-甲氧基和3,5-二甲基的修饰的 DIOP类似物,每个苯基上都有一个基团。其铑配合物在衣康酸及其衍生物的不对称氢化中显示出高光学产率,这对于生产光学活性木脂素衍生物至关重要 (Morimoto、Chiba 和 Achiwa,1989 年).

5. 高分子量聚(4-羟基苯甲酸酯)的合成

该化合物的衍生物已用于合成高分子量聚(4-羟基苯甲酸酯)。这项研究在聚合物科学中对于开发具有特定性能的先进材料具有重要意义 (Kricheldorf 和 Schwarz,1984 年).

6. 芳香族化合物中的亲核取代

研究了4-(甲氧基甲氧基)-3,5-二甲基苯硼酸衍生物与水溶液中的氢氧根离子的反应,揭示了芳香族化合物中亲核取代的机理 (长谷川义则,1983 年).

7. 酸性介质中的缓蚀

一种衍生物,3,5-双(4-甲氧基苯基)-4-氨基-1,2,4-三唑,在酸性介质中对低碳钢表现出显着的缓蚀性能,证明了该化合物在腐蚀科学中的应用 (Bentiss 等人,2009 年).

8. 有机化学中的光裂解效率

研究表明,4-甲氧基等给电子取代基提高了有机化学中的光裂解效率,特别是对于神经活性氨基酸的释放 (Papageorgiou 和 Corrie,2000 年).

安全和危害

Like all chemicals, boronic acids should be handled with care. They can cause skin and eye irritation, and may be harmful if inhaled or swallowed. Always follow safety data sheet (SDS) recommendations when working with these compounds.

未来方向

The study of boronic acids is a vibrant field with many potential future directions. These compounds have shown promise in a variety of areas, including drug development, chemical synthesis, and materials science.

Please note that this information is quite general and may not apply to “4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid” specifically. For more detailed information, further research would be necessary.

属性

IUPAC Name |

[4-(methoxymethoxy)-3,5-dimethylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4/c1-7-4-9(11(12)13)5-8(2)10(7)15-6-14-3/h4-5,12-13H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZJZCMYEFOIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)OCOC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681878 | |

| Record name | [4-(Methoxymethoxy)-3,5-dimethylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid | |

CAS RN |

223128-32-3 | |

| Record name | [4-(Methoxymethoxy)-3,5-dimethylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1422052.png)

![2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1422055.png)

![3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1422060.png)